![molecular formula C8H20N2O5 B14170457 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 72906-07-1](/img/structure/B14170457.png)
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where glycine and diethanolamine are reacted in the presence of a catalyst. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions[][3].
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives[][3].
Scientific Research Applications
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in electrophoresis and chromatography to preserve enzyme activity.
Medicine: Utilized in the formulation of pharmaceuticals where pH control is crucial.
Industry: Applied in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism by which 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol exerts its effects involves its ability to act as a buffer. It stabilizes the pH of solutions by neutralizing acids and bases. The compound interacts with hydrogen ions (H+) and hydroxide ions (OH-) to maintain a stable pH environment, which is essential for various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure but lacks the aminoacetic acid moiety.
Diethanolamine: Contains two hydroxyl groups but does not have the glycine component.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Similar buffering properties but includes a sulfonic acid group.
Uniqueness
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its zwitterionic nature, which allows it to act as an effective buffer over a wide pH range. Its structure provides both amino and hydroxyl functionalities, making it versatile in various chemical and biological applications .
Properties
CAS No. |
72906-07-1 |
|---|---|
Molecular Formula |
C8H20N2O5 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5) |
InChI Key |
XAEBXRXAOJUGOF-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)N |
Related CAS |
72906-06-0 104912-84-7 97766-41-1 72906-05-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B14170379.png)

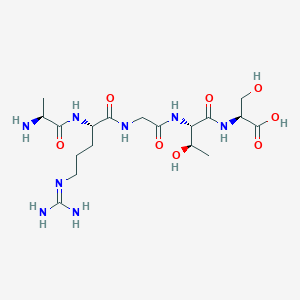

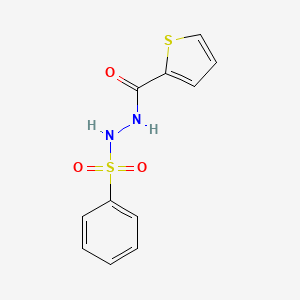
![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)

![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)
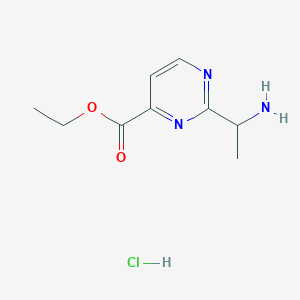
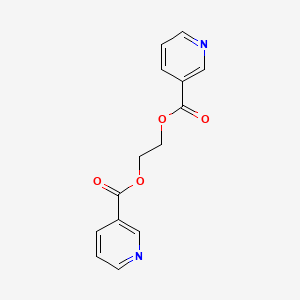

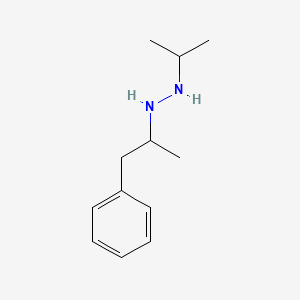
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B14170458.png)

